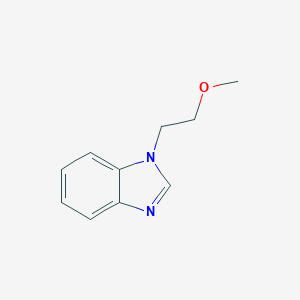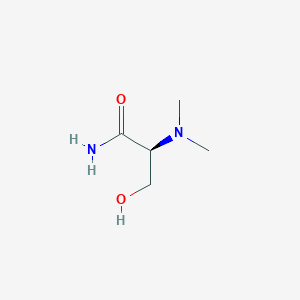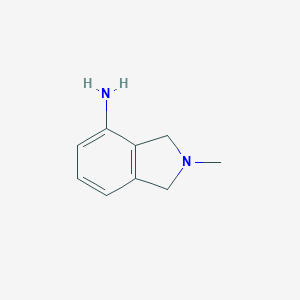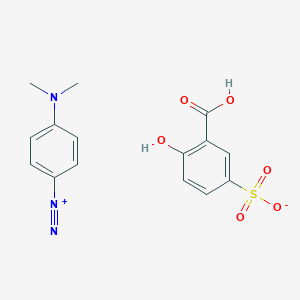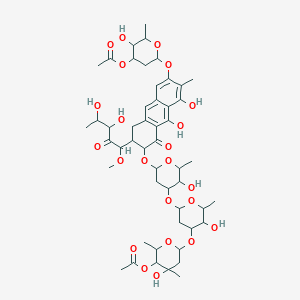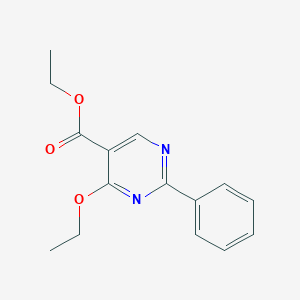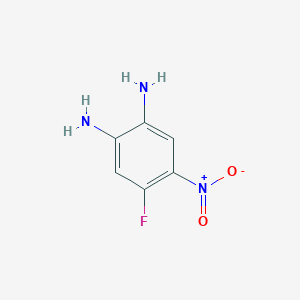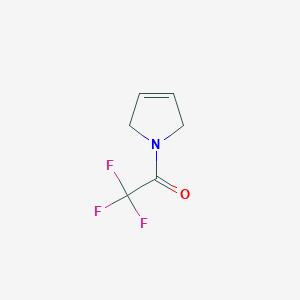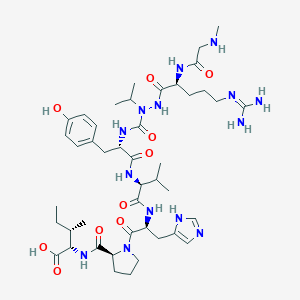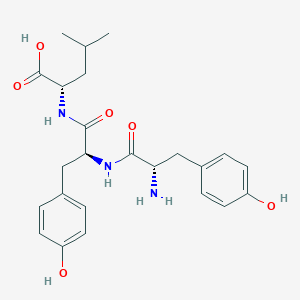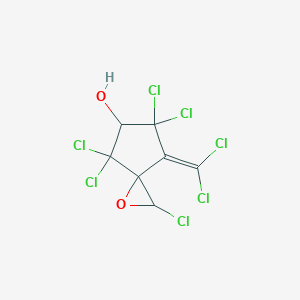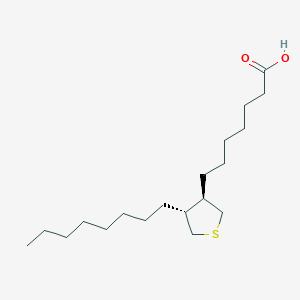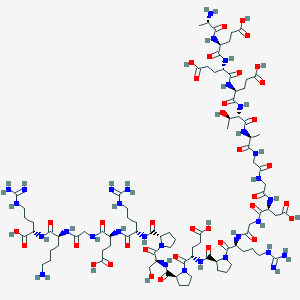
Pro-opiomelanocortin joining peptide(77-97)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pro-opiomelanocortin joining peptide (77-97), also known as joining peptide (JP), is a neuropeptide that is derived from the precursor protein pro-opiomelanocortin (POMC). POMC is a large protein that is processed into several smaller peptides, including JP, which is located at the C-terminus of the protein. JP has been found to have various physiological and biochemical effects, making it an interesting target for scientific research.
作用機序
JP is believed to exert its effects by binding to melanocortin receptors (MCRs), which are G protein-coupled receptors that are widely expressed in the brain and other tissues. Specifically, JP has been found to bind to the MC2R subtype of MCRs, which are primarily expressed in the adrenal gland and are responsible for stimulating cortisol production. By inhibiting MC2R activation, JP reduces cortisol production and thereby modulates the activity of the HPA axis.
生化学的および生理学的効果
In addition to its effects on the HPA axis, JP has been found to have other biochemical and physiological effects. For example, JP has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), from immune cells. This suggests that JP may have anti-inflammatory properties, which could be beneficial for conditions characterized by chronic inflammation, such as autoimmune diseases.
実験室実験の利点と制限
One advantage of studying JP is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, JP has been well-characterized in terms of its biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying these effects. However, one limitation of studying JP is that it is a relatively small peptide, which may limit its potential for therapeutic development.
将来の方向性
There are several future directions for research on JP. One area of interest is the potential therapeutic applications of JP for conditions characterized by HPA axis dysregulation, such as depression and anxiety. Another area of interest is the role of JP in modulating immune function, particularly in the context of chronic inflammation. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of JP on the HPA axis and other physiological systems.
合成法
JP can be synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids. After the peptide chain is complete, it can be cleaved from the solid support and purified using various chromatographic techniques.
科学的研究の応用
JP has been studied for its potential role in modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body's response to stress. Specifically, JP has been found to inhibit the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn reduces the production of cortisol from the adrenal glands. This suggests that JP may have therapeutic potential for conditions characterized by HPA axis dysregulation, such as depression and anxiety.
特性
CAS番号 |
123723-76-2 |
|---|---|
製品名 |
Pro-opiomelanocortin joining peptide(77-97) |
分子式 |
C89H145N31O36 |
分子量 |
2225.3 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H145N31O36/c1-42(91)70(139)109-48(20-25-64(129)130)76(145)111-49(21-26-65(131)132)77(146)112-50(22-27-66(133)134)78(147)117-69(44(3)122)82(151)105-43(2)71(140)102-37-59(123)101-38-60(124)108-54(36-68(137)138)73(142)104-40-62(126)107-51(14-7-31-99-88(94)95)83(152)118-33-9-17-57(118)80(149)114-52(23-28-67(135)136)84(153)119-34-10-18-58(119)81(150)116-55(41-121)85(154)120-35-11-16-56(120)79(148)113-46(13-6-30-98-87(92)93)75(144)110-47(19-24-63(127)128)72(141)103-39-61(125)106-45(12-4-5-29-90)74(143)115-53(86(155)156)15-8-32-100-89(96)97/h42-58,69,121-122H,4-41,90-91H2,1-3H3,(H,101,123)(H,102,140)(H,103,141)(H,104,142)(H,105,151)(H,106,125)(H,107,126)(H,108,124)(H,109,139)(H,110,144)(H,111,145)(H,112,146)(H,113,148)(H,114,149)(H,115,143)(H,116,150)(H,117,147)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,69-/m0/s1 |
InChIキー |
WKYPKQRWPPXGPY-PYQFHIGGSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O |
正規SMILES |
CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O |
その他のCAS番号 |
123723-76-2 |
配列 |
AEEETAGGDGRPEPSPREGKR |
同義語 |
COOH-terminally amidated rat JP joining peptide pro-ACTH-endorphin POMJP(77-97) pro-opiomelanocortin joining peptide(77-97) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



